3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 862192-99-2
VCID: VC5176250
Molecular Formula: C24H25ClN4O2
Molecular Weight: 436.94
* For research use only. Not for human or veterinary use.
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine - 862192-99-2](/images/structure/VC5176250.png)
Description |
Synthesis and Chemical ReactionsThe synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions, including condensation and cyclization processes. These reactions often require careful optimization of conditions such as temperature, solvent choice, and catalysts to achieve high purity and yield.
Potential ApplicationsPyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their structural diversity allows them to interact with multiple biological targets, making them promising candidates for drug development.
Research Findings and Future DirectionsWhile specific research findings on 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are not available, studies on similar compounds suggest that further investigation into their biological activities and pharmacological properties could be fruitful. In silico studies, such as molecular docking, and in vitro experiments are essential for understanding their mechanisms of action and potential therapeutic applications.
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CAS No. | 862192-99-2 | ||||||||||||||||||||
Product Name | 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | ||||||||||||||||||||
Molecular Formula | C24H25ClN4O2 | ||||||||||||||||||||
Molecular Weight | 436.94 | ||||||||||||||||||||
IUPAC Name | 3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | ||||||||||||||||||||
Standard InChI | InChI=1S/C24H25ClN4O2/c1-15-13-22(26-12-11-17-5-10-20(30-3)21(14-17)31-4)29-24(27-15)23(16(2)28-29)18-6-8-19(25)9-7-18/h5-10,13-14,26H,11-12H2,1-4H3 | ||||||||||||||||||||
Standard InChIKey | JIPMLKPLJQQBCK-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C)C4=CC=C(C=C4)Cl | ||||||||||||||||||||
Solubility | not available | ||||||||||||||||||||
PubChem Compound | 3379329 | ||||||||||||||||||||
Last Modified | Aug 17 2023 |
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